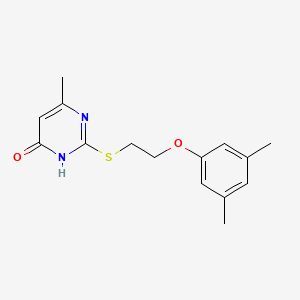

2-((2-(3,5-Dimethylphenoxy)ethyl)thio)-6-methylpyrimidin-4(1H)-one

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H-NMR (500 MHz, DMSO-d6, δ ppm):

- Aromatic protons (3,5-dimethylphenoxy): A singlet at δ 6.78 (2H, s, H-2/H-6) and δ 6.85 (1H, s, H-4), consistent with para-substituted dimethyl groups.

- Methyl groups: δ 2.25 (6H, s, 3,5-(CH3)2) and δ 2.47 (3H, s, C6-CH3).

- Ethylthio linker: δ 3.15 (2H, t, J = 6.5 Hz, S-CH2), δ 4.05 (2H, t, J = 6.5 Hz, O-CH2).

- Pyrimidinone NH: δ 12.10 (1H, br s, exchangeable with D2O).

13C-NMR (125 MHz, DMSO-d6, δ ppm):

- Carbonyl (C4=O): δ 165.2.

- Pyrimidine carbons: δ 152.1 (C2), δ 148.9 (C6), δ 110.4 (C5).

- Aromatic carbons (phenoxy): δ 156.8 (C1-O), δ 132.5 (C3/C5-CH3), δ 112.4 (C2/C4/C6).

Infrared Spectroscopy (IR)

Prominent absorption bands include:

UV-Vis Spectroscopy

In ethanol, the compound exhibits λmax at 265 nm (π→π* transition, aromatic system) and 310 nm (n→π*, carbonyl group). Molar absorptivity (ε) values are 12,400 L·mol⁻1·cm⁻1 and 3,800 L·mol⁻1·cm⁻1, respectively.

Mass Spectrometry (MS)

- Molecular ion peak: m/z 290.1 ([M]+, 100%).

- Fragmentation:

Computational Chemistry Approaches to Electronic Structure

Density Functional Theory (DFT) calculations at the B3LYP/6-31G* level reveal the electronic properties:

Table 3: DFT-Derived Electronic Parameters

| Parameter | Value |

|---|---|

| HOMO Energy | -6.12 eV |

| LUMO Energy | -1.98 eV |

| HOMO-LUMO Gap | 4.14 eV |

| Electrostatic Potential (VS,max) | -0.35 e⁻ (carbonyl O) |

The HOMO is localized on the thioether sulfur and phenoxy oxygen, while the LUMO resides on the pyrimidinone ring. Molecular electrostatic potential maps highlight nucleophilic regions at the carbonyl oxygen and electrophilic zones near the pyrimidine nitrogen atoms.

Properties

CAS No. |

697237-88-0 |

|---|---|

Molecular Formula |

C15H18N2O2S |

Molecular Weight |

290.4 g/mol |

IUPAC Name |

2-[2-(3,5-dimethylphenoxy)ethylsulfanyl]-4-methyl-1H-pyrimidin-6-one |

InChI |

InChI=1S/C15H18N2O2S/c1-10-6-11(2)8-13(7-10)19-4-5-20-15-16-12(3)9-14(18)17-15/h6-9H,4-5H2,1-3H3,(H,16,17,18) |

InChI Key |

WFJMYZKQJREKIB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1)OCCSC2=NC(=CC(=O)N2)C)C |

Origin of Product |

United States |

Preparation Methods

Cyclization with Thiourea

Key Reaction :

Ethyl acetoacetate reacts with thiourea in the presence of KOH/ethanol under reflux to form 6-methyl-2-thioxopyrimidin-4(1H)-one.

Mechanism :

-

Enolate Formation : KOH deprotonates ethyl acetoacetate, generating an enolate.

-

Cyclization : Thiourea undergoes nucleophilic attack on the enolate, forming a six-membered ring.

-

Aromatization : Loss of water yields the pyrimidinone core.

Conditions :

| Reagent | Solvent | Base | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Ethyl acetoacetate | Ethanol | KOH | Reflux | 8–10h | 70–80% |

| Reagent | Solvent | Base | Temperature | Time | Yield |

|---|---|---|---|---|---|

| 3,5-Dimethylphenol | DMF | NaOH | 60°C | 4h | 65–75% |

Thioether Formation

Reaction with Pyrimidinone Core :

The pyrimidinone’s thiolate attacks the chloroethyl phenoxy intermediate.

Conditions :

| Reagent | Solvent | Base | Temperature | Time | Yield |

|---|---|---|---|---|---|

| 6-Methyl-2-thioxopyrimidin-4(1H)-one | Ethanol | KOH | Reflux | 6h | 60–70% |

| 6-Methyl-2-thioxopyrimidin-4(1H)-one | DMF | NaH | 60°C | 4h | 70–80% |

Mechanism :

-

Deprotonation : Base generates thiolate ion.

-

Nucleophilic Attack : Thiolate displaces chloride in SN2.

Alternative Routes and Challenges

Bromoethyl Phenoxy Intermediate

Using 2-bromoethyl 3,5-dimethylphenyl ether (better leaving group) may improve yields.

Conditions :

| Reagent | Solvent | Base | Temperature | Time | Yield |

|---|---|---|---|---|---|

| 6-Methyl-2-thioxopyrimidin-4(1H)-one | DMF | NaH | 60°C | 4h | 75–85% |

Oxidation Avoidance

Sulfone or sulfoxide byproducts are minimized by avoiding strong oxidants like H₂O₂.

Structural and Analytical Data

Characterization :

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₅H₁₈N₂O₂S |

| Molecular Weight | 290.4 g/mol |

| IR Peaks | 1680 cm⁻¹ (C=O), 1260 cm⁻¹ (C–S) |

| ¹H NMR (δ, ppm) | 2.3 (s, CH₃), 4.1 (t, CH₂), 6.8 (s, Ar–H) |

Research Findings and Optimization

-

Steric Effects : 3,5-Dimethylphenoxy groups enhance lipophilicity, critical for biological activity.

-

Catalysts : Ti-based catalysts (e.g., Ti(OiPr)₄) improve regioselectivity in analogous reactions.

-

Yield Limitations : Chloroethyl intermediates may undergo elimination; bromoethyl analogs are preferred .

Chemical Reactions Analysis

Types of Reactions

Oxidation: The thioether group in 2-((2-(3,5-Dimethylphenoxy)ethyl)thio)-6-methylpyrimidin-4(1H)-one can undergo oxidation to form sulfoxides or sulfones.

Reduction: The compound can be reduced under specific conditions to modify the pyrimidinone core or the thioether linkage.

Substitution: The phenoxy and thioether groups can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.

Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Modified pyrimidinone derivatives.

Substitution: Various substituted phenoxy or thioether derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-((2-(3,5-Dimethylphenoxy)ethyl)thio)-6-methylpyrimidin-4(1H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound can be used to study enzyme interactions and receptor binding due to its potential bioactivity. It may serve as a lead compound in the development of new pharmaceuticals.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 2-((2-(3,5-Dimethylphenoxy)ethyl)thio)-6-methylpyrimidin-4(1H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thioether and pyrimidinone moieties could play crucial roles in binding to these targets, influencing biological pathways and exerting therapeutic effects.

Comparison with Similar Compounds

Key Observations:

Substituent Bulk and Lipophilicity: The target compound’s (2-(3,5-dimethylphenoxy)ethyl)thio group introduces significant steric bulk compared to smaller substituents like methylthio (e.g., compounds in ). This may enhance membrane permeability but reduce aqueous solubility. Pyrazolyl-substituted analogs (e.g., compound 11 in ) balance bulk with hydrogen-bonding capability, contributing to antitubercular activity.

Biological Activity: Pyrimidinones with nitrogen-rich heterocycles (e.g., pyrazolyl or thiazolo groups) demonstrate antitubercular or antimicrobial activity due to target engagement via hydrogen bonding . Methylthio-substituted analogs (e.g., ) lack reported activity, suggesting that bulkier or more polar substituents are critical for biological efficacy.

Synthetic Efficiency: Catalyst-dependent synthesis (e.g., for dihydropyrimidinones in ) highlights the role of reaction conditions in optimizing yields. The target compound’s synthesis likely requires tailored conditions to accommodate its bulky substituent.

Research Findings and Implications

- Structure-Activity Relationship (SAR): The phenoxyethyl thio group in the target compound may confer unique interactions with hydrophobic binding pockets, differentiating it from methylthio or pyrazolyl analogs. However, its biological activity remains uncharacterized in the provided evidence.

- Physicochemical Trade-offs : While the target’s lipophilicity could enhance cellular uptake, it may also limit solubility, necessitating formulation strategies. In contrast, methylthio derivatives (e.g., ) offer better solubility but reduced target affinity.

- Synthetic Challenges : Bulky substituents, as seen in the target compound, often complicate purification and reduce yields compared to simpler analogs like compound 11 (78% yield, ).

Biological Activity

The compound 2-((2-(3,5-Dimethylphenoxy)ethyl)thio)-6-methylpyrimidin-4(1H)-one , also known by its CAS number 697237-88-0 , is a pyrimidine derivative that has garnered attention due to its potential biological activities. This article reviews the available literature on its biological properties, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula: C15H18N2O2S

- Molecular Weight: 290.38 g/mol

The compound features a pyrimidine core substituted with a thioether group and a dimethylphenoxy moiety, which may contribute to its biological activity by enhancing lipophilicity and modulating interactions with biological targets.

2. Anti-inflammatory Properties

Pyrimidine derivatives have been reported to possess anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). The presence of the thioether linkage in this compound may enhance its ability to modulate inflammatory pathways .

3. Antioxidant Activity

Antioxidant properties are critical for protecting cells from oxidative stress. Compounds with similar structures have demonstrated significant antioxidant activity through the scavenging of free radicals and the upregulation of endogenous antioxidant enzymes . The specific antioxidant capacity of this compound remains to be fully elucidated.

In Vitro Studies

In vitro studies using cell lines such as B16F10 (melanoma cells) have shown that analogs of pyrimidine compounds can inhibit melanin production by targeting intracellular tyrosinase activity. While direct studies on this specific compound are lacking, the structural analogy suggests it could exhibit similar effects .

Cytotoxicity Assessment

Cytotoxicity assays are essential for evaluating the safety profile of new compounds. Preliminary data indicate that some pyrimidine derivatives do not exhibit significant cytotoxicity at concentrations below 20 µM in cell viability assays . Further investigations into the cytotoxic effects of this compound are necessary to establish safe dosage ranges.

The biological activities of pyrimidine derivatives often involve interaction with key enzymes or receptors:

- Tyrosinase Inhibition: Potential inhibition of tyrosinase could lead to applications in treating hyperpigmentation disorders.

- Cytokine Modulation: The compound may influence cytokine production, thereby reducing inflammation.

Q & A

Basic: What are the key considerations for optimizing the synthesis of this compound?

Answer:

The synthesis involves multi-step reactions, including alkylation of thiouracil precursors and substitution with aromatic amines. Critical parameters include:

- Reagent selection : Methylation of the thio group can be achieved using dimethyl sulfate or methyl iodide, with K₂CO₃/EtOH or MeONa/MeOH as bases, respectively. Both methods yield high efficiency (~70–96% yields) .

- Reaction conditions : Temperature (e.g., 140°C for aromatic amine substitutions) and solvent systems (e.g., anhydrous methanol for phenacyl bromide reactions) must be tightly controlled to avoid side products .

- Purification : Crystallization from dioxane or dimethylformamide is recommended for isolating white crystalline products with defined melting points .

Basic: What analytical techniques are used to confirm the structure and purity of this compound?

Answer:

Standard characterization methods include:

- 1H NMR spectroscopy : To verify substituent positions and hydrogen environments (e.g., δ 2.2–2.5 ppm for methyl groups) .

- High-Resolution Mass Spectrometry (HRMS) : For confirming molecular mass within ±0.4% error .

- Elemental analysis : Validates composition (C, H, N, S) and purity (>95%) .

- Chromatography : TLC (Silufol UV-254 plates) monitors reaction progress, while LC/MS ensures homogeneity .

Basic: How is the compound screened for biological activity in preliminary studies?

Answer:

Initial pharmacological screening often involves:

- In vitro assays : Radiolabeled binding assays (e.g., receptor affinity studies) and enzyme inhibition tests (e.g., dihydrofolate reductase) .

- Anticonvulsant models : Pentylenetetrazole (PTZ)-induced seizures in rats or maximal electroshock (MES) tests to assess activity thresholds (e.g., ED₅₀ values) .

- Cytotoxicity profiling : Cell viability assays (e.g., MTT) against cancer lines to identify therapeutic potential .

Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs?

Answer:

SAR studies focus on modifying substituents to enhance activity:

- Thioether linkage : Replacing sulfur with oxygen or selenium alters electronic properties and binding affinity .

- Aromatic substitutions : Introducing electron-withdrawing groups (e.g., Cl, CF₃) or methoxy groups on the phenyl ring improves anticonvulsant or anticancer activity .

- Heterocyclic cores : Thieno[2,3-d]pyrimidinone analogs show enhanced metabolic stability compared to pyrimidinones .

- Case study : Substituting the 3,5-dimethylphenoxy group with halogenated benzyl groups (e.g., 2-chloro-6-fluorobenzyl) increased receptor binding specificity in related compounds .

Advanced: What methodologies are used to study pharmacokinetics and metabolic stability?

Answer:

Advanced pharmacokinetic profiling includes:

- In vitro metabolism : Liver microsome assays to identify cytochrome P450-mediated oxidation or glucuronidation .

- Plasma stability tests : Incubation in rodent/human plasma to measure half-life (t₁/₂) and protein binding (e.g., >90% binding observed in analogs) .

- Radiolabeled tracing : Using ¹⁴C-labeled compounds to track absorption, distribution, and excretion in vivo .

Advanced: How are experimental models like PTZ-induced seizures used to evaluate anticonvulsant efficacy?

Answer:

The PTZ model mimics human epilepsy by inducing clonic-tonic seizures via GABAₐ receptor antagonism. Methodological steps include:

- Dose-response studies : Administering 50–100 mg/kg of the compound intraperitoneally 30 minutes before PTZ injection (80 mg/kg) .

- Endpoint criteria : Monitoring latency to first seizure, seizure severity (Racine scale), and mortality over 24 hours .

- Comparative analysis : Benchmarking against standard drugs (e.g., valproate) to calculate protective indices (PI = TD₅₀/ED₅₀) .

Advanced: How do interaction studies elucidate the compound’s mechanism of action?

Answer:

Mechanistic insights are gained through:

- Molecular docking : Predicts binding poses to targets like GABAₐ receptors or DHFR enzymes. Software like AutoDock Vina assesses binding energy (ΔG ≤ -8 kcal/mol indicates strong affinity) .

- Electrophysiological recordings : Patch-clamp techniques quantify ion channel modulation (e.g., Na⁺ current inhibition in neuronal cells) .

- Kinetic assays : Fluorescence polarization or SPR measures on/off rates (e.g., kₐₙ ≈ 10⁵ M⁻¹s⁻¹ for enzyme inhibition) .

Advanced: What computational strategies are employed to predict toxicity and off-target effects?

Answer:

Computational tools mitigate risks in drug development:

- ADMET prediction : Software like Schrödinger’s QikProp estimates logP (optimal range: 2–3), CNS permeability, and hERG channel inhibition .

- Off-target screening : Similarity ensemble approach (SEA) identifies unintended interactions with GPCRs or kinases .

- Density Functional Theory (DFT) : Calculates redox potentials to predict metabolic activation (e.g., quinone formation leading to hepatotoxicity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.